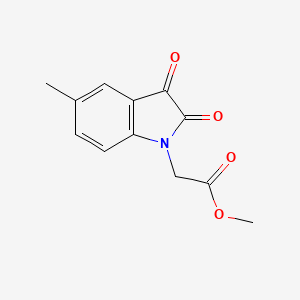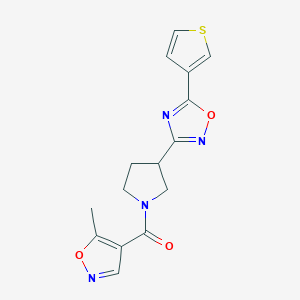![molecular formula C22H19N3OS B2366665 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide CAS No. 898458-75-8](/img/structure/B2366665.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BIBX1382 and is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Agent Development
Research indicates that benzimidazole derivatives, such as 2-phenyl-4-(aminomethyl)imidazoles, have been designed as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics. These compounds have been synthesized and tested for their ability to block dopamine D2 receptors, suggesting a potential pathway for developing antipsychotic treatments (Thurkauf et al., 1995).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, structurally similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide, have shown cardiac electrophysiological activity. These compounds exhibit potency in in vitro assays, comparable to known selective class III agents, highlighting their potential in treating arrhythmias (Morgan et al., 1990).
Antimicrobial and Anticancer Applications
The antimicrobial activity of thiosemicarbazide derivatives, serving as precursors for the synthesis of various heterocyclic compounds including imidazoles, has been assessed. This suggests the utility of benzimidazole derivatives in creating antimicrobial agents (Elmagd et al., 2017). Furthermore, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown significant antimycobacterial activity, offering a promising avenue for treating mycobacterial infections (Lv et al., 2017).
Synthesis of New Heterocycles
The use of 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide as a precursor for synthesizing imidazole and other heterocyclic compounds indicates the role of benzimidazole derivatives in the creation of new heterocyclic structures with potential biological activities (Elmagd et al., 2017).
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-27-20-14-8-4-10-16(20)22(26)25-17-11-5-3-9-15(17)21-23-18-12-6-7-13-19(18)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJDOEFPSWCOHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)






![[2-(2-Methylcyclopropyl)cyclopropyl]methanamine](/img/structure/B2366596.png)

![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)
![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)